molecular formula C25H23ClFN3O3 B2723646 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1119392-08-3

1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Cat. No. B2723646
CAS RN: 1119392-08-3
M. Wt: 467.93
InChI Key: JEAJCKYPJYJTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23ClFN3O3 and its molecular weight is 467.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Binding Properties and Cytotoxic Activities

Research into N-alkylanilinoquinazoline derivatives, including compounds related to the one , has demonstrated significant DNA interaction capabilities. These studies highlight the efficiency of certain pharmacophores in binding to DNA through intercalative processes, suggesting potential applications in the development of drugs targeting DNA interactions for therapeutic purposes (Garofalo et al., 2010).

Antiproliferative Screening for Cancer Therapies

Another study focused on novel urea and bis-urea primaquine derivatives, indicating that certain compounds exhibit potent antiproliferative effects against cancer cell lines. This suggests their potential utility in cancer treatment, especially for specific cancers such as breast carcinoma, highlighting the compound's role in drug development for oncological applications (Perković et al., 2016).

Inhibition of Mutant Kinases for Drug Resistance

The research on FLT3 inhibitors capable of overcoming drug resistance mutations demonstrates the compound's relevance in addressing challenges in targeted cancer therapies. Such studies are critical for developing treatments that remain effective even when cancers develop resistance to first-line therapies (Zhang et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of N-alkyl substituted urea derivatives have shown that compounds with specific substituents possess potent antimicrobial and antifungal activities. This research indicates the compound's potential in the development of new antimicrobial agents for treating bacterial and fungal infections (Zheng et al., 2010).

Photocatalytic Degradation of Environmental Contaminants

Studies on the photocatalytic degradation of phenyl-urea herbicides illustrate the compound's utility in environmental applications, particularly in degrading persistent organic pollutants. This research underscores the importance of such compounds in environmental remediation efforts (Amorisco et al., 2006).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-5-17(6-4-15)29-25(31)30-18-7-8-21(27)20(26)13-18/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAJCKYPJYJTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

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